

An In-depth Technical Guide to the Chemical Structure Elucidation of Neobritannilactone B

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Compound of Interest

Compound Name: *Neobritannilactone B*

Cat. No.: *B1218404*

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Introduction

Neobritannilactone B is a sesquiterpene lactone, a class of natural products recognized for their wide range of biological activities.^[1] Isolated from the flowers of *Inula britannica*, a plant with a history in traditional medicine, the determination of its complex chemical structure is crucial for understanding its therapeutic potential and for enabling further research and development.^[1] The structural elucidation of **Neobritannilactone B** was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^[1] This guide provides a detailed overview of the key spectroscopic data and the experimental protocols employed in the characterization of this compound.^[1]

Data Presentation

The spectroscopic data are pivotal in piecing together the molecular architecture of **Neobritannilactone B**. The following tables summarize the ¹H and ¹³C NMR data, which are fundamental for determining the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Neobritannilactone B** (CDCl₃)^[1]

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3	1.80	m	
3	1.65	m	
4	2.05	m	
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9	1.95	m	
9	1.75	m	
10	1.50	s	
11	2.55	m	
13	1.20	d	7.0
14	1.15	d	7.0

| 15 | 1.05 | d | 7.0 |

Table 2: ^{13}C NMR Spectroscopic Data for **Neobritannilactone B** (CDCl_3)

Position	Chemical Shift (δ) ppm
1	82.3
2	35.2
3	28.7
4	45.1
5	78.9
6	75.4
7	42.6
8	170.2
9	30.5
10	40.8
11	48.9
12	177.5
13	17.8
14	21.5

| 15 | 15.9 |

Experimental Protocols

The successful elucidation of **Neobritannilactone B**'s structure relied on precise and well-executed experimental procedures.

Isolation of **Neobritannilactone B**^[1] The air-dried flowers of *Inula britannica* were extracted with methanol (MeOH). The resulting crude extract was then subjected to a liquid-liquid partition between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, containing a mixture of compounds, was further purified using a series of chromatographic separation techniques to yield pure **Neobritannilactone B**.^[1]

NMR Spectroscopy^[1] Both ^1H and ^{13}C NMR spectra were acquired using a Bruker Avance 500 MHz spectrometer. The purified sample of **Neobritannilactone B** was dissolved in deuterated chloroform (CDCl_3). The chemical shifts were reported in parts per million (ppm) and were referenced to tetramethylsilane (TMS) as an internal standard.^[1]

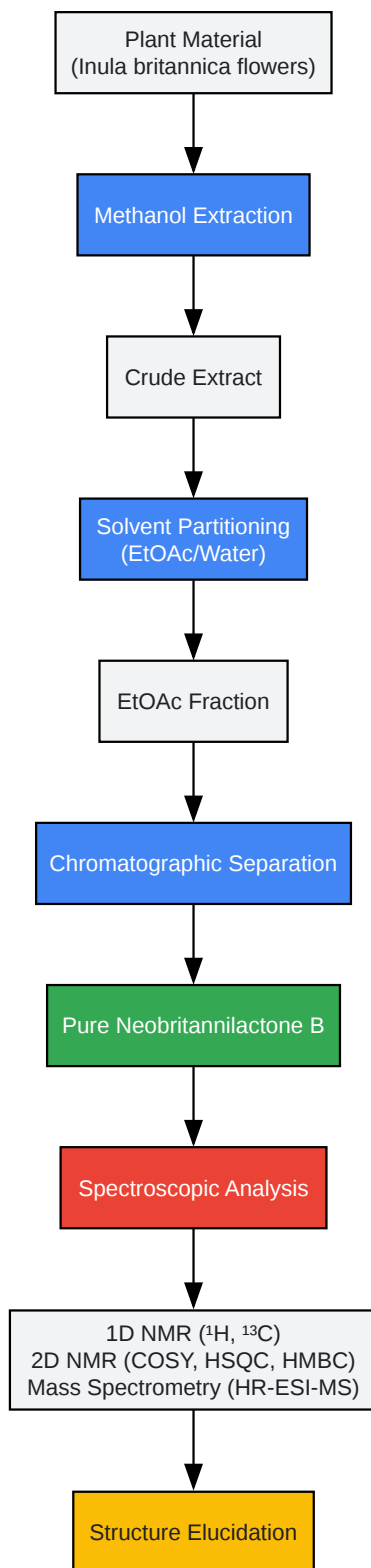
Mass Spectrometry^[1] High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si mass spectrometer.^[1] This technique was instrumental in determining the elemental composition of **Neobritannilactone B**, which is a critical piece of information for confirming the molecular formula.

Visualization of Methodologies

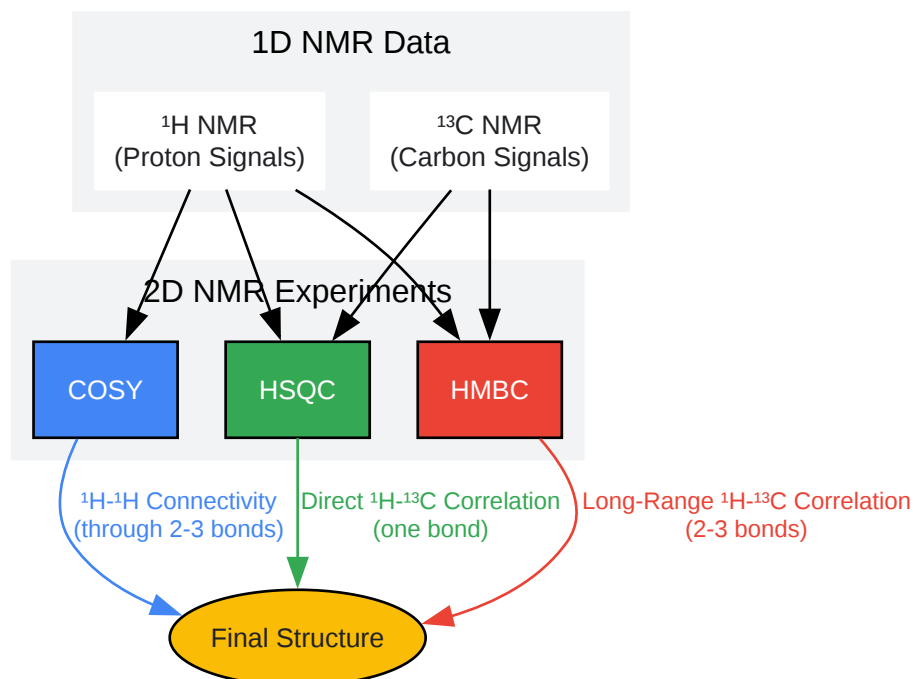
Workflow for Isolation and Structural Elucidation

The following diagram illustrates the systematic workflow followed for the isolation and structural characterization of **Neobritannilactone B**.

Isolation and Characterization Workflow



2D NMR Correlation Logic



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References

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